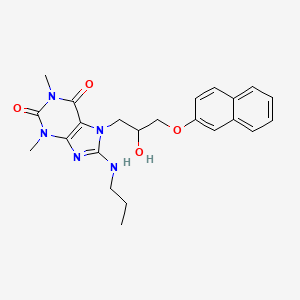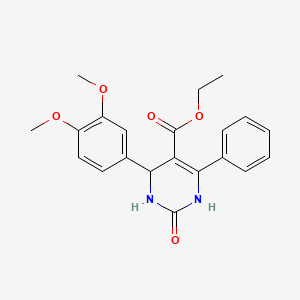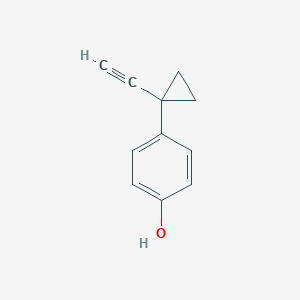
(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(4-ethylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(4-ethylphenyl)methanone is a useful research compound. Its molecular formula is C19H25N5O and its molecular weight is 339.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Development and Therapeutic Potential
(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(4-ethylphenyl)methanone, part of the piperazine derivatives family, plays a crucial role in medicinal chemistry due to its diverse pharmacological properties. These compounds, including piperazine derivatives, have been extensively studied for their potential in treating various diseases. For instance, Macozinone, a piperazine-benzothiazinone PBTZ169, is currently under Phase 1/2 clinical studies for tuberculosis (TB) treatment. The compound targets the decaprenylphosphoryl ribose oxidase DprE1 involved in the cell wall synthesis of the TB pathogen, Mycobacterium tuberculosis, showing promise towards more efficient TB drug regimens (Makarov & Mikušová, 2020).
Structural Significance in Drug Design
The structure of piperazine derivatives is significant in the rational design of drugs. These molecules are found in a wide range of therapeutic applications, including antipsychotic, antihistamine, anticancer, and anti-inflammatory drugs. Modifications to the piperazine nucleus have led to notable differences in the medicinal potential of the resulting molecules. This versatility underlines the importance of piperazine-based compounds in discovering drug-like elements for various diseases, showcasing the chemical's role in the development of new therapeutic agents (Rathi, Syed, Shin, & Patel, 2016).
Contribution to Anti-Mycobacterial Research
The application of piperazine derivatives extends to anti-mycobacterial research, with several potent molecules containing piperazine as a vital building block reported against Mycobacterium tuberculosis. These compounds have shown potential activity against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of TB. This highlights the compound's importance in developing safer, selective, and cost-effective anti-mycobacterial agents, contributing significantly to TB research and treatment strategies (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Zukünftige Richtungen
The future directions of research involving this compound could include further exploration of its potential applications in drug discovery, organic synthesis, and material science. Additionally, more research could be done to fully understand its mechanism of action and potential therapeutic uses .
Wirkmechanismus
Target of Action
Similar compounds with a piperazine moiety have been reported to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes are crucial in the hydrolysis of acetylcholine, a neurotransmitter, and their inhibition leads to an increase in acetylcholine levels .
Mode of Action
This means they bind to the active site of the enzyme, preventing the substrate (acetylcholine) from binding, and thus inhibiting the enzyme’s activity .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic transmission pathway. Under normal circumstances, these enzymes break down acetylcholine in the synaptic cleft. When they are inhibited, acetylcholine accumulates, leading to prolonged cholinergic effects . This can have significant impacts on cognitive functions, as acetylcholine is a key neurotransmitter involved in memory and learning .
Result of Action
The result of the compound’s action would be an increase in acetylcholine levels due to the inhibition of AChE and BChE. This could potentially improve cognitive functions, particularly in conditions where there is a deficiency of acetylcholine, such as Alzheimer’s disease .
Eigenschaften
IUPAC Name |
[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]-(4-ethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-4-15-5-7-16(8-6-15)19(25)24-11-9-23(10-12-24)17-13-18(22(2)3)21-20-14-17/h5-8,13-14H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQONUXVMFRVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=NN=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2891801.png)
![N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2891802.png)
![Ethyl 4-[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2891803.png)




![5-(3-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2891811.png)

![1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2891816.png)
![6-Chlorothieno[3,2-c]pyridine](/img/structure/B2891818.png)


